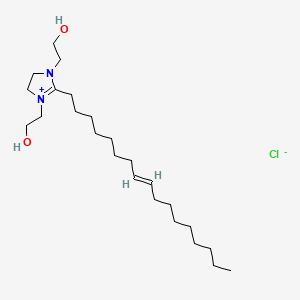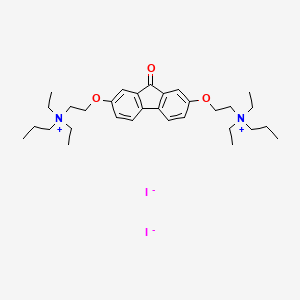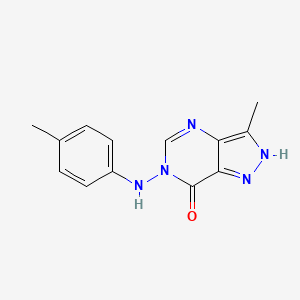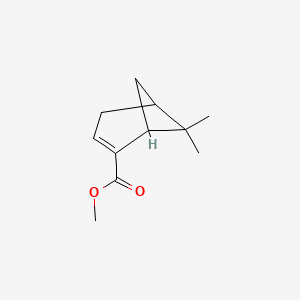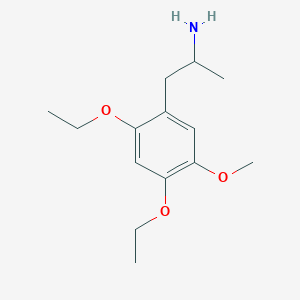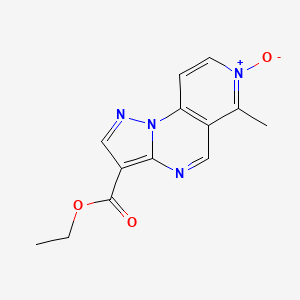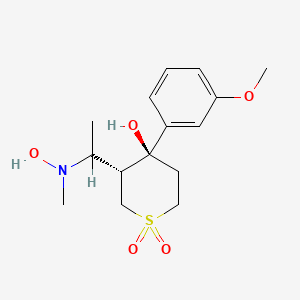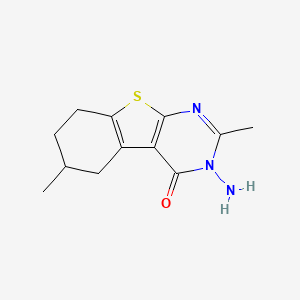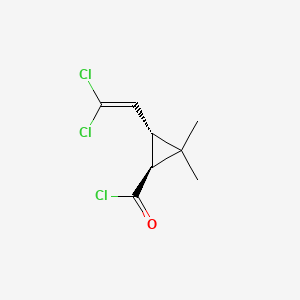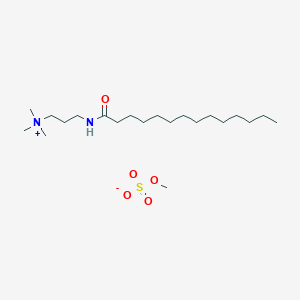
N,N,N-Trimethyl-3-(tetradecanoylamino)propan-1-aminium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-myristoylaminopropyltrimethylammonium methylsulfate (EE7CKB9WJU) is a quaternary ammonium compound with the molecular formula C20H43N2O.CH3O4S and a molecular weight of 438.665 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-myristoylaminopropyltrimethylammonium methylsulfate typically involves the following steps:
Acylation: Myristic acid is reacted with 3-aminopropyltrimethylammonium chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 3-myristoylaminopropyltrimethylammonium chloride.
Quaternization: The resulting product is then quaternized with methyl sulfate to yield 3-myristoylaminopropyltrimethylammonium methylsulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-myristoylaminopropyltrimethylammonium methylsulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to its corresponding amine and alcohol derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: Produces various oxidized derivatives depending on the conditions.
Reduction: Yields amine and alcohol derivatives.
Substitution: Results in substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
3-myristoylaminopropyltrimethylammonium methylsulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 3-myristoylaminopropyltrimethylammonium methylsulfate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in applications requiring cell disruption and protein solubilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): A shorter-chain analog with comparable applications in detergents and surfactants.
Uniqueness
3-myristoylaminopropyltrimethylammonium methylsulfate is unique due to its specific chain length and functional groups, which confer distinct solubility and interaction properties compared to other quaternary ammonium compounds. Its ability to form stable micelles and liposomes makes it particularly valuable in drug delivery and biochemical research.
Eigenschaften
CAS-Nummer |
19277-89-5 |
|---|---|
Molekularformel |
C21H46N2O5S |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
methyl sulfate;trimethyl-[3-(tetradecanoylamino)propyl]azanium |
InChI |
InChI=1S/C20H42N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-17-20(23)21-18-16-19-22(2,3)4;1-5-6(2,3)4/h5-19H2,1-4H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
PNNWLPFJQOPLMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



